molecular formula C26H22N4O3 B11244855 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B11244855
M. Wt: 438.5 g/mol
InChI Key: DVJWDYLLSYWLSZ-UHFFFAOYSA-N
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Description

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines a triazole ring with a quinazoline moiety, which may contribute to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Quinazoline Ring Formation: The quinazoline moiety is synthesized through a series of condensation reactions.

    Coupling Reactions: The triazole and quinazoline rings are coupled together under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adjusting reaction conditions for large-scale production.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
  • 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Uniqueness

The unique structural features of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, such as the ethoxy and methyl substituents, may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3

InChI Key

DVJWDYLLSYWLSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C

Origin of Product

United States

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